4-Amino-5-methylhex-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methylhex-2-ynoic acid is an organic compound with the molecular formula C₇H₁₁NO₂ It is a derivative of hexynoic acid, characterized by the presence of an amino group at the fourth position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methylhex-2-ynoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process generally includes steps such as purification through crystallization or chromatography to achieve the required specifications for research or pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylhex-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility in synthetic chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-5-methylhex-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to mimic natural substrates.
Medicine: Research into its potential therapeutic effects, including its role as an enzyme inhibitor, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 4-Amino-5-methylhex-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylhex-4-enoic acid: This compound shares a similar backbone but differs in the position and type of functional groups.
Aminocaproic acid: Another related compound, known for its antifibrinolytic properties.
Uniqueness
4-Amino-5-methylhex-2-ynoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-amino-5-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6(8)3-4-7(9)10/h5-6H,8H2,1-2H3,(H,9,10) |
InChI Key |
IOCLGOVVJYZQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.